6-Hydroxy-8-thiapurine is a sulfur-containing purine analog that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is structurally related to well-known thiopurine drugs, such as 6-mercaptopurine and azathioprine, which are primarily used in the treatment of various autoimmune diseases and cancers. The unique properties of 6-hydroxy-8-thiapurine make it an interesting candidate for further research in pharmacology and biochemistry.
The compound is synthesized through various chemical reactions that involve modifications to existing purine structures. Its synthesis often employs starting materials like guanosine or other purine derivatives, integrating sulfur into the molecular framework to enhance biological activity.
6-Hydroxy-8-thiapurine belongs to the class of thiopurines, which are characterized by the presence of a sulfur atom in their structure. These compounds are known for their immunosuppressive and anti-cancer properties, making them significant in clinical pharmacology.
The synthesis of 6-hydroxy-8-thiapurine can be achieved through several methods, often involving multi-step synthetic routes that include:
The synthesis process generally involves:
The molecular formula for 6-hydroxy-8-thiapurine is . The structure features:
The compound’s molecular weight is approximately 185.19 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to confirm its structure.
6-Hydroxy-8-thiapurine can participate in various chemical reactions typical of thiopurines, including:
The reactivity of 6-hydroxy-8-thiapurine can be influenced by factors such as pH and the presence of other substrates. For example, its conversion through metabolic pathways may lead to biologically active metabolites that exert therapeutic effects.
The mechanism by which 6-hydroxy-8-thiapurine exerts its effects involves:
Studies have shown that thiopurines can lead to immunosuppression by affecting lymphocyte proliferation, which is critical in treating autoimmune conditions.
6-Hydroxy-8-thiapurine has potential applications in:
6-Hydroxy-8-thiapurine (also known as 8-hydroxy-6-mercaptopurine, 8-OH-6MP) is a transient intermediate in the oxidative catabolism of thiopurine drugs like 6-mercaptopurine (6MP) and azathioprine. Its formation involves enzymatic hydroxylation at the C8 position of the purine ring, a reaction primarily mediated by molybdoflavoenzymes. This two-step bioactivation process initiates when xanthine oxidase (XO) or aldehyde oxidase (AO) oxidizes 6MP, first generating 8-OH-6MP, which undergoes further oxidation to 6-thiouric acid (6TUA) [6] [7]. The reaction mechanism involves nucleophilic attack at C8, facilitated by the electron-rich thiol group at C6, and requires molybdenum cofactor-dependent hydroxylation. Concurrently, thiolation—the incorporation of sulfur into the purine scaffold—occurs during the initial synthesis of precursor molecules like 6MP, where hypoxanthine is substituted at C6 with a thiol group. This structural modification enables subsequent metabolic transformations [2] [7].
Table 1: Enzymatic Reactions in 6-Hydroxy-8-thiapurine Formation
| Substrate | Enzyme | Product | Reaction Type |
|---|---|---|---|
| 6-Mercaptopurine | Xanthine Oxidase (XO) | 8-Hydroxy-6-mercaptopurine | Hydroxylation |
| 6-Mercaptopurine | Aldehyde Oxidase (AO) | 8-Hydroxy-6-mercaptopurine | Hydroxylation |
| 8-Hydroxy-6-mercaptopurine | Xanthine Oxidase (XO) | 6-Thiouric acid | Oxidation |
| Hypoxanthine analogue | De novo synthesis | 6-Mercaptopurine | Thiolation |
Xanthine oxidase (XO) is the dominant catalyst in 8-OH-6MP biosynthesis, exhibiting hierarchical substrate specificity. Kinetic studies reveal XO’s higher catalytic efficiency for natural purines (xanthine: Km = 2.65 ± 0.02 μM) compared to 6MP (Km = 6.01 ± 0.03 μM) [7]. Despite lower binding affinity for 6MP, XO efficiently drives its hydroxylation due to tissue-specific overexpression, particularly in the liver and intestinal mucosa, where it contributes to significant first-pass metabolism. The enzyme’s bifunctionality—operating as both xanthine oxidase (oxygen-dependent) and xanthine dehydrogenase (NAD+-dependent)—enables 6MP oxidation even under hypoxic conditions [6] [8]. Inhibitor studies confirm XO’s centrality: Febuxostat (a specific XO inhibitor) reduces 6TUA generation by >90%, while raloxifene (an AO inhibitor) partially suppresses 8-OH-6MP formation, indicating AO’s ancillary role [6]. Genetic polymorphisms in XDH (encoding XO) also contribute to interindividual variability in 8-OH-6MP accumulation, with 11% of East Asians classified as "poor XO metabolizers" [8].
The metabolic fate of 6MP is governed by three competing pathways:
TPMT activity critically influences this balance. High TPMT activity (e.g., in TPMT1/1 wild-type patients) favors 6-MMP production, reducing 6-TGN formation. Conversely, low TPMT activity (e.g., TPMT1/3 heterozygotes) increases 6-TGN accumulation and oxidation flux [1] [10]. In vitro studies confirm TPMT methylates not only 6MP but also its nucleotide metabolites (TIMP, TGMP) with comparable Km values (10.6–27.1 μM), indicating broad substrate specificity [9].
Table 2: Competing Metabolic Pathways for 6-Mercaptopurine
| Pathway | Key Enzyme | Primary Metabolite | Functional Consequence |
|---|---|---|---|
| Oxidation | Xanthine Oxidase (XO) | 8-OH-6MP → 6TUA | Inactivation, Excretion |
| Methylation | TPMT | 6-MMP (hepatotoxic) | Detoxification/Shunting |
| Activation | HGPRT | TIMP → 6-TGNs (cytotoxic) | Therapeutic efficacy |
| Hydrolysis | NUDT15 | Dephosphorylated 6-TGNs | Reduced cytotoxicity |
8-Hydroxy-6-mercaptopurine is a labile intermediary in the 6MP→6TUA pathway, detectable in tissues but rarely quantifiable in plasma due to rapid conversion. In vivo studies in mice show peak intestinal and hepatic 8-OH-6MP concentrations occurring within 10 minutes of azathioprine administration, confirming first-pass metabolism [5]. Its instability necessitates acid hydrolysis of biological samples to release the base from ribonucleotides prior to HPLC analysis [5] [6]. Metabolite profiling in IBD patients reveals that 6TUA (the endpoint of 8-OH-6MP oxidation) inversely correlates with 6-TGNs (r = -0.82, p < 0.01), underscoring its role as a catabolic biomarker [3] [8]. Clinically, low XO activity (<18.4 U/g Hb) correlates with elevated 6-TGNs and leukopenia risk due to reduced 6MP inactivation [8]. The ratio of 6-MMP to 6-TGNs further identifies "shunters" (patients with preferential methylation), in whom 8-OH-6MP flux is diminished; adding XO inhibitors (e.g., allopurinol) reverses this skew, increasing 6-TGNs by 2.8-fold and reducing 6-MMP by 23-fold [3].
Table 3: Tissue Distribution of Thiopurine Metabolites in Mice
| Tissue | 6-MP Derivatives | 8-OH-6MP | 6-Thioguanine Derivatives | 6-Thiouric Acid |
|---|---|---|---|---|
| Intestinal mucosa | +++ | ++ | + | +++ |
| Liver | ++ | +++ | + | +++ |
| Spleen | + | - | +++ | - |
| Bone marrow | + | - | +++ | - |
| Plasma | + | Trace | - | ++ |
Key: +++ = High concentration; ++ = Moderate; + = Low; - = Not detected [5]
CAS No.: 4299-57-4
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: